Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUOGKTUHSZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2CCCCC2=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744503 | |
| Record name | Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-65-7 | |
| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-5,6,7,8-tetrahydro-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253654-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Bromination
Direct bromination of the tetrahydronaphthalene core is challenging due to competing oxidation of the phenolic hydroxyl group. To mitigate this, the hydroxyl group is often protected as a tetrahydropyranyl (THP) ether prior to bromination. A representative protocol involves:
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Protection : Reacting the precursor with 3,4-dihydro-2H-pyran (THP) and pyridinium p-toluenesulfonate (PPTS) in dichloromethane at 0°C for 2 hours, achieving >95% conversion to the THP-protected intermediate.
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Bromination : Treating the protected intermediate with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 25°C for 6 hours. NBS is preferred for reduced side reactions, yielding 1-bromo-4-(tetrahydropyran-2-yloxy)-5,6,7,8-tetrahydronaphthalene-2-carboxylate with 80–85% regioselectivity.
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Deprotection : Removing the THP group using HCl in methanol at 0°C for 1 hour, restoring the hydroxyl functionality.
Key Data :
Directed Ortho-Metalation Bromination
For substrates where electrophilic bromination fails, directed metalation offers an alternative. Using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in THF at -78°C, the hydroxyl group directs lithiation to the ortho position, which is subsequently quenched with Br₂ to install bromine. This method achieves 70–75% yields but requires anhydrous conditions.
Esterification and Functional Group Interconversion
The carboxylic acid group is esterified using methyl chloroformate in the presence of a base (e.g., triethylamine). A typical procedure involves:
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Dissolving 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in dry THF.
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Adding triethylamine (1.2 equiv) and methyl chloroformate (1.1 equiv) at 0°C.
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Stirring for 4 hours at 25°C, followed by aqueous workup to isolate the methyl ester.
Optimization Note : Excess methyl chloroformate (1.5 equiv) increases esterification efficiency to 92%, but higher equivalents promote di-ester byproducts.
Purification and Analytical Validation
Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol/water. Key analytical data include:
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¹H NMR (CDCl₃): δ 7.25 (s, 1H, Ar-H), 4.90 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 2.75–1.45 (m, 8H, cyclohexyl).
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HRMS : m/z calc. for C₁₂H₁₃BrO₃ [M+H]⁺: 308.0004, found: 308.0006.
Challenges and Mitigation Strategies
Competing Oxidation Reactions
The phenolic hydroxyl group is prone to oxidation during bromination. Using NBS instead of Br₂ reduces oxidation byproducts from 15% to <5%.
Regioselectivity Control
Polar aprotic solvents (e.g., DMF) enhance para-bromination selectivity by stabilizing transition states. In contrast, protic solvents (e.g., methanol) favor ortho substitution (60% vs. 20% para).
Industrial-Scale Synthesis Considerations
Pilot-scale batches (10 kg) employ continuous flow reactors to maintain low temperatures (-10°C) during bromination, achieving 88% yield with 99% purity. Catalyst recycling (e.g., PPTS) reduces costs by 40%.
Emerging Methodologies
Recent advances include photochemical bromination using visible light and catalytic Br₂, which reduces reaction times from 6 hours to 30 minutes while maintaining 82% yield .
Chemical Reactions Analysis
Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different derivatives depending on the reagents used.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been explored for its potential therapeutic effects:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound's structural analogs demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT116) . The presence of specific functional groups in these analogs contributes to their cytotoxic activity.
Retinoic Acid Receptor Modulation
Research has shown that derivatives of this compound can act as selective modulators of retinoic acid receptors (RARs). In vitro evaluations revealed that certain analogs exhibited higher potency as RARα antagonists compared to their parent compounds. This modulation is crucial for developing therapeutics targeting conditions like cancer and skin disorders .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis:
Synthesis of Complex Molecules
This compound is utilized in the synthesis of various organic molecules due to its versatile functional groups. It can participate in reactions such as nucleophilic substitutions and cyclizations to create more complex structures .
Building Block for Drug Development
The compound acts as a building block in the pharmaceutical industry for developing new drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance biological activity or selectivity .
Antitumor Activity Study
A study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated that modifications to the naphthalene core significantly affected cytotoxicity and selectivity towards cancer cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| A | MCF-7 | 10.5 | High selectivity |
| B | HCT116 | 15.0 | Moderate activity |
| C | HepG2 | 12.0 | Effective against liver cancer |
RAR Selectivity Evaluation
In another study focused on retinoic acid receptor modulation, several analogs of this compound were synthesized and evaluated for their binding affinities to RAR subtypes. The findings demonstrated that certain modifications could lead to significant increases in RARα selectivity .
| Analog | RARα KD (nM) | RARβ KD (nM) | RARγ KD (nM) |
|---|---|---|---|
| D | 5.0 | 900 | 11,000 |
| E | 3.0 | 700 | 10,500 |
Mechanism of Action
The mechanism of action of Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of tetrahydronaphthalene derivatives allows for tailored applications. Below is a systematic comparison of the target compound with analogs (Table 1), followed by detailed analyses.
Table 1: Key Structural and Functional Comparisons
Note: *Purity data for the target compound inferred from structurally related analogs in .
Functional Group Reactivity
- Bromo vs. Amino/Hydroxy/Ketone Substituents: The bromo group at position 1 in the target compound enhances its utility in nucleophilic substitution reactions, a feature absent in non-halogenated analogs like Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate . In contrast, the amino group in (S)-Methyl 5-amino-... hydrochloride enables participation in condensation or salt-forming reactions .
- Hydroxy Group Position: The 4-hydroxy substituent in the target compound and its non-brominated analog may engage in hydrogen bonding, influencing solubility and crystallization. This contrasts with Ethyl 3-hydroxy-5-oxo-..., where the hydroxy group at position 3 alters electronic distribution and reactivity .
Spectroscopic Differentiation
- NMR Signatures : Evidence from tetrahydronaphthalene derivatives (e.g., Ethyl 3-hydroxy-5-oxo-...) shows that substituent positions significantly affect chemical shifts. For instance, the bromo group in the target compound would deshield adjacent protons, producing distinct ¹H NMR signals compared to the keto group in Methyl 5-oxo-... . Region-specific shifts (e.g., positions 29–36 in similar compounds) further aid differentiation .
Physicochemical Properties
- . The hydroxy group may elevate melting points relative to keto-substituted analogs, as observed in 2-bromo-1-cyclohexene-1-carboxylic acid (mp 102–103.5°C) .
Biological Activity
Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 1253654-65-7) is a synthetic organic compound with notable potential in medicinal chemistry. This compound is characterized by its complex naphthalene structure, which is often associated with various biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₂H₁₃BrO₃
- Molecular Weight : 285.13 g/mol
- Purity : Typically >95% in commercial preparations .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group in the structure may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : The presence of bromine and hydroxyl functional groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : Various concentrations of the compound were tested on cancer cell lines, showing a dose-dependent reduction in cell viability.
- Mechanistic Studies : Research indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound:
- Anti-tumor Activity : In a mouse model of breast cancer, administration of the compound resulted in reduced tumor size compared to control groups.
- Toxicology Studies : Safety assessments indicated that at therapeutic doses, the compound did not exhibit significant toxicity or adverse effects on vital organs .
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal reported that this compound effectively inhibited tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways and reduction of angiogenesis markers .
Case Study 2: Anti-inflammatory Applications
Another investigation explored the anti-inflammatory properties of this compound in a rat model of arthritis. Results showed a marked decrease in inflammatory markers and improved joint function following treatment with this compound .
Comparative Biological Activity Table
| Compound Name | Activity Type | Model Used | Observed Effect |
|---|---|---|---|
| This compound | Antioxidant | Cell lines | Reduced oxidative stress markers |
| Anti-inflammatory | Rat arthritis model | Decreased inflammation | |
| Anti-cancer | Mouse xenograft | Inhibited tumor growth |
Q & A
Basic: What synthetic strategies are effective for introducing the bromine substituent in Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate?
Answer: Bromination typically involves electrophilic substitution, leveraging the hydroxyl group's activating effect on the aromatic ring. To prevent undesired side reactions (e.g., oxidation or over-bromination), the hydroxyl group should first be protected. For example, using 3,4-dihydro-2H-pyran (THP) with pyridinium p-toluenesulfonate (PPTS) in dichloromethane forms a tetrahydropyranyl (THP) ether, stabilizing the phenol during subsequent bromination steps . Post-bromination, deprotection under mild acidic conditions (e.g., HCl in methanol) restores the hydroxyl group.
Advanced: How do solvent polarity and reaction temperature influence regioselectivity during bromination of tetrahydronaphthalene derivatives?
Answer: Polar aprotic solvents (e.g., DCM) stabilize transition states, directing bromine to the para position relative to the hydroxyl group. In contrast, protic solvents (e.g., methanol) may lead to ortho-substitution due to hydrogen bonding with the hydroxyl group. Kinetic studies suggest that lower temperatures (0–5°C) favor para-bromination, while higher temperatures (25–30°C) increase ortho byproduct formation. Optimization using in situ monitoring (TLC or HPLC) is critical to balance yield and regioselectivity .
Basic: What analytical techniques are essential for structural confirmation of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., exact mass for C₁₂H₁₃BrO₃: ~308.0004 Da).
- 2D NMR (COSY, HSQC, HMBC): Assigns proton and carbon signals, resolving coupling patterns and spatial correlations (e.g., distinguishing bromine’s deshielding effects).
- X-Ray Crystallography: Provides definitive stereochemical assignment. SHELXL refinement is recommended for resolving ambiguities in tetrahydronaphthalene ring conformation and substituent orientation .
Advanced: How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound?
Answer: Discrepancies often arise from improper solvent modeling or neglect of dynamic effects. To address this:
Re-optimize density functional theory (DFT) calculations using implicit solvent models (e.g., IEFPCM for DMSO or CDCl₃).
Compare experimental NOESY/ROESY data with computed nuclear Overhauser effect (NOE) patterns to validate spatial proximity of substituents.
Cross-validate with X-ray crystallography, which serves as a "ground truth" reference for bond lengths and angles .
Basic: What are the key challenges in maintaining stereochemical integrity during synthesis?
Answer: The tetrahydronaphthalene core is prone to epimerization under basic or high-temperature conditions. Mitigation strategies include:
- Using chiral auxiliaries (e.g., THP protection) to lock stereochemistry during critical steps.
- Employing low-temperature reductions (e.g., LAH at -78°C) to preserve configuration.
- Avoiding prolonged exposure to protic solvents post-deprotection .
Advanced: What chromatographic methods optimize purification of this compound from complex mixtures?
Answer:
- Normal-Phase Silica Chromatography: Use gradient elution (hexane/EtOAc 8:2 to 6:4) to separate brominated products from hydroxylated byproducts.
- Reverse-Phase HPLC: Effective for polar impurities; a C18 column with acetonitrile/water (70:30) and 0.1% formic acid enhances resolution.
- Recrystallization: Ethyl acetate/hexane (1:3) yields high-purity crystals, confirmed via melting point analysis and HPLC .
Basic: How can the hydroxyl group’s reactivity impact downstream functionalization?
Answer: The phenolic hydroxyl group is susceptible to oxidation and nucleophilic substitution. For functionalization (e.g., esterification or etherification):
Protect the hydroxyl group as a silyl ether (e.g., TBSCl) or THP ether.
Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation.
Use mild deprotection agents (e.g., TBAF for silyl ethers) to avoid degrading the tetrahydronaphthalene ring .
Advanced: What mechanistic insights explain side reactions during ester hydrolysis of related tetrahydronaphthalene carboxylates?
Answer: Hydrolysis of the methyl ester (e.g., using NaOH/MeOH) can inadvertently oxidize the tetrahydronaphthalene ring. Mechanistic studies suggest:
- Base-mediated ring opening via retro-Diels-Alder pathways at elevated temperatures.
- Stabilization via low-temperature saponification (0–5°C) and short reaction times (<2 h).
- Monitoring by GC-MS or LC-MS detects intermediates like dihydroxybenzoic acid derivatives .
Basic: What spectroscopic signatures distinguish the bromine substituent in this compound?
Answer:
- ¹H NMR: Deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic H) and splitting due to coupling with bromine's quadrupole moment.
- ¹³C NMR: Upfield shift (~110 ppm) for the carbon bearing bromine.
- IR: C-Br stretch at 550–600 cm⁻¹ (weak, overlapping with C-O stretches; confirm via HRMS) .
Advanced: How can researchers leverage crystallographic data to resolve ambiguities in substituent orientation?
Answer: Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
